3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine
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Overview
Description
3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a propan-1-amine substituent at the 2-position and a methyl group at the 5-position. The molecular formula of this compound is C9H17N5, and it has a molecular weight of 195.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 1,3-diaminopropane in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkylating agents
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced derivatives
Substitution: Substituted triazolopyrimidines
Scientific Research Applications
3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but lacks the propan-1-amine substituent.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Uniqueness
3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-1-amine group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development .
Biological Activity
3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine ring with a propan-1-amine substituent at the 2-position and a methyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₉H₁₇N₅
- Molecular Weight : 195.26 g/mol
- CAS Number : 1694558-02-5
Biological Activities
The biological activity of this compound has been investigated through various studies. Key findings include:
Anticancer Properties
Research indicates that this compound may inhibit specific enzymes associated with cell proliferation, suggesting potential anticancer properties. It has been shown to interact with cellular pathways that regulate growth and apoptosis.
Antimicrobial Activity
The compound exhibits antimicrobial effects by interacting with microbial enzymes. This suggests its potential utility in treating infections caused by resistant pathogens.
Enzyme Inhibition
Studies have demonstrated that this compound can modulate enzyme activity. For instance:
- It may act as an inhibitor of neutral sphingomyelinase (nSMase), which is implicated in various diseases including neurodegenerative disorders and cancer .
Structure–Activity Relationship (SAR)
The structure of this compound allows for significant interaction with biological targets. The SAR studies reveal that modifications to the triazole and pyrimidine rings can enhance or diminish biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-{6-methyl-4H,[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine | Similar triazolopyrimidine core | Potential anticancer properties |
3-{7-methyl-[1,2,4]triazolo[1a]pyrimidin}-propanamide | Variation in methyl position | Antimicrobial activity |
3-(3-Methylbutenyl)-3H-purin-6-amines | Different purine base | Antiviral properties |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits cancer cell lines in controlled environments.
- Animal Models : In vivo studies using mouse models have demonstrated its potential to reduce tumor size and inhibit tumor growth rates compared to control groups.
- Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Preliminary findings suggest that it may influence key signaling pathways involved in cell survival and proliferation.
Properties
Molecular Formula |
C9H17N5 |
---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
3-(5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N5/c1-7-4-6-14-9(11-7)12-8(13-14)3-2-5-10/h7H,2-6,10H2,1H3,(H,11,12,13) |
InChI Key |
CZCGUDHLWZUIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=NC(=N2)CCCN)N1 |
Origin of Product |
United States |
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